Kaempferol 3-(6-acetylgalactoside)

Description

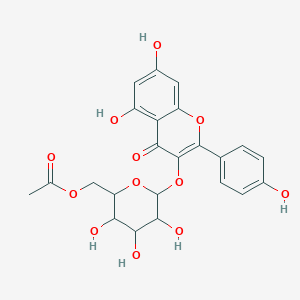

Kaempferol 3-(6-acetylgalactoside) is a flavonol glycoside characterized by a kaempferol aglycone (3,4',5,7-tetrahydroxyflavone) conjugated with a galactose moiety acetylated at the 6''-position. It is identified in plants such as Apocynum venetum and A. hendersonii (leaves), cold-tolerant lettuce varieties, and commercial smoothies, where it exists as two isomers (a and b) . Its molecular formula is C₂₃H₂₂O₁₂, with a molecular weight of 489.10 g/mol (calculated from ). Acetylation of the galactose residue enhances its structural complexity, influencing solubility, stability, and biological activity .

Structure

3D Structure

Properties

IUPAC Name |

[6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O12/c1-9(24)32-8-15-17(28)19(30)20(31)23(34-15)35-22-18(29)16-13(27)6-12(26)7-14(16)33-21(22)10-2-4-11(25)5-3-10/h2-7,15,17,19-20,23,25-28,30-31H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKENCGNASJPQNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethanol-Based Extraction

A patented method (CN109485682B) outlines the use of ethanol for leaching plant material, followed by sequential liquid-liquid partitioning and column chromatography. Key steps include:

- Solvent selection : 60–80% ethanol (v/v) at 60–80°C for 3–5 hours.

- Partitioning : Ethanol extract partitioned with ethyl acetate and n-butanol to concentrate the target compound.

- Chromatography : Silica gel or reversed-phase C18 columns eluted with methanol-water gradients (10:90 to 50:50 v/v).

This method yields kaempferol 3-(6-acetylgalactoside) with >90% purity, as confirmed by HPLC-UV.

Acid Hydrolysis for Structural Confirmation

Post-extraction acid hydrolysis (2 M HCl, 80°C, 2 hours) is employed to cleave glycosidic bonds, releasing kaempferol aglycone and acetylated galactose. The hydrolyzed products are analyzed via LC-MS to verify the acetyl group’s position at C6 of galactose.

Chemical Synthesis

Chemical synthesis offers precise control over acetylation and glycosylation, critical for producing derivatives with tailored bioactivity. Two dominant strategies are documented:

Glycosylation Using Protected Donors

A gold(I)-catalyzed approach couples 5,7,4′-tri-O-benzyl-kaempferol with pre-acetylated galactosyl donors. The protocol involves:

- Donor preparation : Galactose is acetylated at C6 using acetic anhydride/pyridine (yield: 85–92%).

- Glycosylation : The acetylated galactosyl o-hexynylbenzoate reacts with kaempferol under AuCl₃ catalysis (5 mol%) in dichloromethane at 25°C.

- Deprotection : Benzyl groups are removed via hydrogenolysis (Pd/C, H₂, 48 hours), yielding the final product (overall yield: 68%).

Direct Acetylation of Kaempferol Glycosides

An alternative route acetylates pre-formed kaempferol 3-O-galactoside using acetic anhydride in pyridine (1:5 molar ratio, 24 hours, 25°C). The reaction is quenched with ice-water, and the product is purified via preparative HPLC (C18 column, acetonitrile-water). This method achieves 74–82% yield but requires rigorous purification to eliminate over-acetylated byproducts.

Enzymatic and Biocatalytic Methods

Emerging biocatalytic strategies utilize glycosyltransferases (GTs) and acetyltransferases to improve regioselectivity. For example:

- GT-mediated glycosylation : Bacillus subtilis GT (BsGT-1) transfers UDP-galactose to kaempferol, forming kaempferol 3-O-galactoside.

- Acetylation : Arabidopsis thaliana acetyltransferase (AtAT1) selectively acetylates the C6 hydroxyl of galactose in the presence of acetyl-CoA (Km: 12 µM, kcat: 4.2 s⁻¹).

Chemical Reactions Analysis

Acetylation and Deacetylation Reactions

The acetyl group at the 6''-position of the galactose moiety undergoes hydrolysis under acidic or basic conditions. For example:

-

Ester Hydrolysis : Treatment with sodium hydroxide (NaOH) or hydrochloric acid (HCl) cleaves the acetyl group, yielding kaempferol 3-galactoside .

-

Reacetylation : The deacetylated product can be reacetylated using acetic anhydride in the presence of pyridine to regenerate the original compound.

These reactions highlight the reversible nature of the acetyl group, enabling modifications to enhance solubility or stability for biological studies.

Oxidation Reactions

The phenolic hydroxyl groups on the kaempferol aglycone are susceptible to oxidation, particularly under alkaline conditions or in the presence of reactive oxygen species (ROS):

-

Auto-Oxidation : In aqueous solutions, the compound undergoes auto-oxidation, forming quinones and generating ROS such as hydrogen peroxide (H₂O₂) .

-

Enzymatic Oxidation : Peroxidases and polyphenol oxidases catalyze the oxidation of kaempferol derivatives, leading to dimerization or polymerization products .

Oxidation impacts both the compound’s stability and its antioxidant properties, as observed in studies on BV2 microglial cells .

Glycosidic Bond Cleavage

The β-glycosidic linkage between kaempferol and galactose is hydrolyzed under acidic conditions or via enzymatic action:

-

Acid Hydrolysis : Exposure to HCl (1–2 M) at 80–100°C cleaves the glycosidic bond, releasing kaempferol and acetylated galactose .

-

Enzymatic Hydrolysis : β-Glucosidases from microbial or plant sources selectively hydrolyze the bond, yielding kaempferol aglycone .

This reaction is critical for studying the bioavailability of glycosylated flavonoids in biological systems.

Enzymatic Modifications

Kaempferol 3-(6-acetylgalactoside) serves as a substrate for plant transferases and hydrolases:

-

Glycosylation : UDP-glycosyltransferases (UGTs) add additional sugar moieties to the aglycone or existing glycoside, altering solubility and bioactivity .

-

Methylation : Catechol-O-methyltransferases (COMTs) methylate hydroxyl groups, producing methylated derivatives with distinct pharmacological profiles .

These modifications are vital for understanding its role in plant defense mechanisms and human metabolism.

Complexation with Metal Ions

The compound chelates divalent metal ions (e.g., Fe²⁺, Cu²⁺) via its catechol and carbonyl groups:

-

Stoichiometry : Forms 1:1 or 1:2 complexes with metal ions, as determined by UV-Vis spectroscopy .

-

Biological Implications : Metal chelation enhances its antioxidant capacity but may reduce bioavailability in vivo .

Research Findings

-

Antioxidant Activity : Kaempferol 3-(6-acetylgalactoside) reduces ROS in LPS-stimulated BV2 cells via Nrf2/HO-1 pathway activation .

-

Synthetic Accessibility : Gold(I)-catalyzed glycosylation enables efficient synthesis of acylated flavonol glycosides .

-

Stability : Acetylation improves stability against enzymatic degradation in plant vacuoles .

These findings underscore its potential in nutraceutical and pharmaceutical applications, though further studies on reaction kinetics and in vivo behavior are needed.

Scientific Research Applications

Antioxidant Activity

Kaempferol 3-(6-acetylgalactoside) exhibits significant antioxidant properties, which are crucial for combating oxidative stress associated with various diseases, including cancer and cardiovascular disorders. Studies have demonstrated that flavonoids, including kaempferol derivatives, can scavenge free radicals and enhance the body’s antioxidant defense systems.

- Mechanism : The antioxidant activity is attributed to the ability of kaempferol to donate electrons and neutralize free radicals, thus preventing cellular damage.

- Research Findings : In vitro studies have shown that kaempferol derivatives can effectively inhibit lipid peroxidation and enhance the activity of endogenous antioxidants such as superoxide dismutase and catalase .

Anti-inflammatory Effects

The anti-inflammatory potential of kaempferol 3-(6-acetylgalactoside) has been explored in various studies, highlighting its ability to modulate inflammatory pathways.

- Mechanism : Kaempferol inhibits the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and enzymes (e.g., COX-2) by downregulating NF-kB signaling pathways.

- Case Studies : Research has indicated that kaempferol can reduce inflammation in models of acute and chronic inflammatory diseases, suggesting its potential as a therapeutic agent .

Antimicrobial Properties

Kaempferol 3-(6-acetylgalactoside) has shown promising antimicrobial activity against various pathogens, including bacteria and fungi.

- Mechanism : The compound disrupts bacterial cell membranes and inhibits key enzymes involved in bacterial metabolism. For instance, it has been reported to inhibit DNA gyrase in Escherichia coli, leading to bacterial cell death .

- Research Findings : Studies have demonstrated that kaempferol-containing extracts exhibit antibacterial effects against multi-drug resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Cancer Prevention

Emerging research suggests that kaempferol 3-(6-acetylgalactoside) may play a role in cancer prevention through its anti-carcinogenic properties.

- Mechanism : Kaempferol induces apoptosis in cancer cells and inhibits tumor growth by modulating cell cycle progression.

- Case Studies : Epidemiological studies indicate a correlation between high flavonoid intake, including kaempferol, and reduced cancer risk .

Nutritional Applications

Kaempferol 3-(6-acetylgalactoside) is present in various food sources, contributing to their health benefits.

- Sources : This compound can be found in foods such as broad beans and certain fruits, making it a potential biomarker for dietary intake.

- Research Findings : Studies have evaluated the phenolic composition of smoothies and other food products, highlighting the presence of kaempferol derivatives and their associated health benefits .

Table: Summary of Applications

Mechanism of Action

The mechanism of action of 6’'-O-Acetylastragalin involves its interaction with various molecular targets and pathways. It exerts its effects through:

Scavenging of Free Radicals: The compound acts as an antioxidant by neutralizing free radicals and reducing oxidative stress.

Suppression of Regulatory Enzymes: It inhibits enzymes involved in inflammatory processes, thereby reducing inflammation.

Inhibition of Eicosanoid Generating Enzymes: The compound inhibits enzymes that produce eicosanoids, which are involved in inflammatory responses.

Comparison with Similar Compounds

Structural Features

The table below compares Kaempferol 3-(6-acetylgalactoside) with key analogs:

Physicochemical Properties

- Solubility: Acetylation increases lipophilicity compared to non-acylated analogs (e.g., Kaempferol 3-O-galactoside vs.

- Stability : Acetylated derivatives may exhibit greater stability under acidic conditions due to reduced hydrolysis susceptibility .

- Isomerism : Kaempferol 3-(6-acetylgalactoside) exists as isomers a and b, differing in chromatographic retention times and concentrations across plant sources .

Biological Activity

Kaempferol 3-(6-acetylgalactoside) is a flavonoid glycoside derived from kaempferol, a compound recognized for its diverse biological activities. This article delves into the biological activity of kaempferol 3-(6-acetylgalactoside), highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of Kaempferol 3-(6-acetylgalactoside)

Chemical Structure and Composition

Kaempferol 3-(6-acetylgalactoside) has the molecular formula and is characterized by the presence of an acetylgalactoside moiety attached to the kaempferol backbone. This structural modification may influence its bioavailability and biological activity compared to other kaempferol derivatives .

Antioxidant Properties

Research indicates that kaempferol and its derivatives exhibit significant antioxidant activity. This property is essential for neutralizing free radicals, thereby reducing oxidative stress associated with various chronic diseases. The antioxidant effects are attributed to the ability of flavonoids to scavenge reactive oxygen species (ROS) and enhance endogenous antioxidant defenses .

Anti-Inflammatory Effects

Kaempferol 3-(6-acetylgalactoside) demonstrates potent anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory pathways. This activity suggests potential applications in treating inflammatory conditions like arthritis and colitis .

Antimicrobial Activity

The antimicrobial effects of kaempferol derivatives have garnered significant attention. Kaempferol 3-(6-acetylgalactoside) exhibits antibacterial properties against various pathogens. It disrupts bacterial cell membranes and inhibits DNA gyrase, an enzyme crucial for bacterial DNA replication. For instance, studies have demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, indicating its potential as a natural antimicrobial agent .

The mechanisms underlying the biological activities of kaempferol 3-(6-acetylgalactoside) are multifaceted:

- Antioxidant Mechanism : The flavonoid structure allows it to donate electrons, thus neutralizing free radicals.

- Anti-Inflammatory Pathways : Inhibition of NF-kB signaling pathways reduces the expression of inflammatory mediators.

- Antibacterial Mechanism : Disruption of bacterial membranes leads to cell lysis, while inhibition of DNA gyrase prevents bacterial proliferation .

Pharmacokinetics

The pharmacokinetics of kaempferol glycosides, including kaempferol 3-(6-acetylgalactoside), involve absorption primarily in the small intestine. The presence of sugar moieties affects bioavailability; hydrolysis by intestinal enzymes is often necessary for absorption. Once absorbed, kaempferol undergoes extensive metabolism in the liver, where it is conjugated and excreted .

Case Studies

Several studies have explored the pharmacological effects of kaempferol derivatives:

- Cancer Prevention : A study indicated that dietary intake of kaempferol correlates with reduced cancer incidence due to its ability to induce apoptosis in cancer cells through ROS generation and cell cycle arrest .

- Diabetes Management : Research has shown that kaempferol derivatives improve glucose tolerance and insulin sensitivity in diabetic models, suggesting their role in managing metabolic disorders .

- Liver Protection : Kaempferol has been shown to mitigate liver damage by reducing oxidative stress and inflammation in experimental models .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.